molecular formula C28H44O2 B8037546 (S,Z)-3-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol

(S,Z)-3-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol

Cat. No.: B8037546
M. Wt: 412.6 g/mol
InChI Key: KJKIIUAXZGLUND-QVKZFZTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-epi-25-hydroxyvitamin D2, also known as 24-epi-25-hydroxyergocalciferol, is a metabolite of vitamin D2. It is an epimer of 25-hydroxyvitamin D2, differing only at the C-24 position. This compound plays a significant role in the metabolism of vitamin D and is involved in various biological processes, including calcium homeostasis and bone health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-epi-25-hydroxyvitamin D2 typically involves the hydroxylation of vitamin D2 at the C-25 position, followed by epimerization at the C-24 position. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the hydroxylation and epimerization processes .

Industrial Production Methods

Industrial production of 24-epi-25-hydroxyvitamin D2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chromatographic purification and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

24-epi-25-hydroxyvitamin D2 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various hydroxylated and epimerized derivatives of vitamin D2, which have distinct biological activities and applications .

Scientific Research Applications

24-epi-25-hydroxyvitamin D2 has numerous scientific research applications, including:

    Chemistry: Used as a standard for analytical methods to quantify vitamin D metabolites.

    Biology: Studied for its role in calcium homeostasis and bone metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency.

    Industry: Utilized in the production of vitamin D supplements and fortified foods .

Mechanism of Action

The mechanism of action of 24-epi-25-hydroxyvitamin D2 involves its interaction with the vitamin D receptor (VDR) in target cells. Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby influencing bone health and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    25-hydroxyvitamin D2: The non-epimerized form, which is also a metabolite of vitamin D2.

    25-hydroxyvitamin D3: A metabolite of vitamin D3, differing in its side chain structure.

    24,25-dihydroxyvitamin D2: Another hydroxylated derivative of vitamin D2

Uniqueness

24-epi-25-hydroxyvitamin D2 is unique due to its specific epimerization at the C-24 position, which imparts distinct biological activities compared to its non-epimerized counterparts. This uniqueness makes it valuable for research and therapeutic applications .

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21-,24+,25-,26+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-QVKZFZTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.